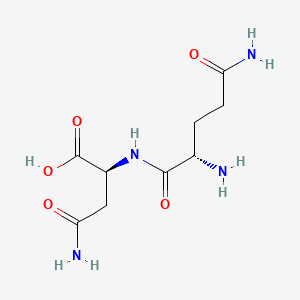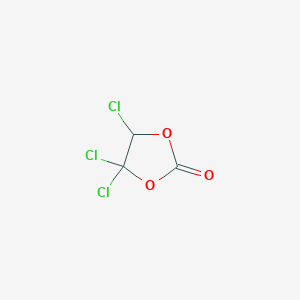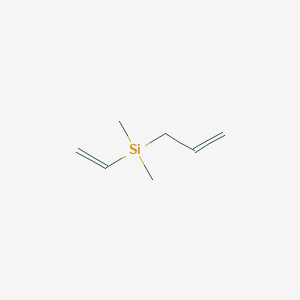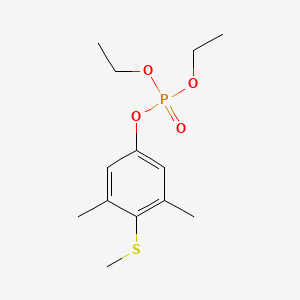
Dichloro(imino)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(imino)phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two chlorine atoms and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(imino)phosphanium can be synthesized through the reaction of phosphorus trichloride with amines under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product. The general reaction scheme is as follows:
PCl3+RNH2→RNPCl2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where phosphorus trichloride and amines are reacted under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Dichloro(imino)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkyl or aryl-substituted phosphines.
Scientific Research Applications
Dichloro(imino)phosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dichloro(imino)phosphanium involves its interaction with nucleophiles and electrophiles. The phosphorus atom in the compound acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound serves as a key intermediate.
Comparison with Similar Compounds
- Phosphorus trichloride
- Phosphine oxides
- Alkyl or aryl-substituted phosphines
Comparison: Dichloro(imino)phosphanium is unique due to the presence of both chlorine and imino groups bonded to the phosphorus atom. This dual functionality imparts distinct reactivity compared to other organophosphorus compounds. For instance, while phosphorus trichloride is primarily used as a chlorinating agent, this compound can participate in a broader range of chemical reactions due to its imino group.
Properties
CAS No. |
14939-36-7 |
|---|---|
Molecular Formula |
Cl2HNP+ |
Molecular Weight |
116.89 g/mol |
IUPAC Name |
dichloro(imino)phosphanium |
InChI |
InChI=1S/Cl2HNP/c1-4(2)3/h3H/q+1 |
InChI Key |
QTQOPTASXQXGFX-UHFFFAOYSA-N |
Canonical SMILES |
N=[P+](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)



diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)






